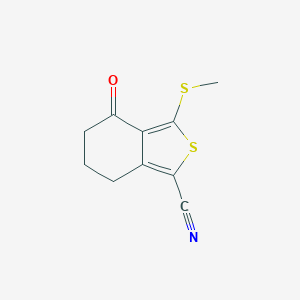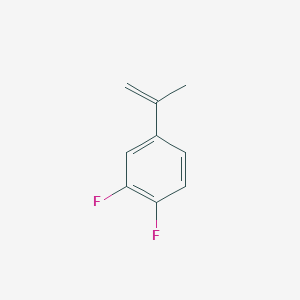![molecular formula C10H8O2 B064291 Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci) CAS No. 163332-89-6](/img/structure/B64291.png)
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[42002,503,804,7]octane-1,4-dicarboxaldehyde is a highly structured and unique organic compound It is characterized by its rigid, cage-like structure, which is derived from the cubane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde typically involves the O-alkylation of 1,4-cubanedicarboxylic acid with corresponding monoalkyl sulfates . This method has been shown to produce high yields of the desired compound. The reaction conditions often include the use of strong bases and solvents that can facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for scalability, ensuring the availability of raw materials, and implementing purification processes to achieve the desired product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products
Oxidation: Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid.
Reduction: Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying strained ring systems.
Biology: Its derivatives are investigated for potential biological activity and as probes for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a scaffold for drug development, particularly in designing molecules with specific geometric constraints.
Mécanisme D'action
The mechanism by which pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde exerts its effects is largely dependent on its chemical reactivity and interaction with other molecules. The rigid, cage-like structure influences its reactivity, making it a useful scaffold in molecular design. The aldehyde groups can form covalent bonds with nucleophiles, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cubane: The parent compound of the cubane family, known for its highly strained structure.
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid: The oxidized form of the dicarboxaldehyde.
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dimethanol: The reduced form of the dicarboxaldehyde.
Uniqueness
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde is unique due to its dual aldehyde functionality combined with the rigid cubane framework. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from other cubane derivatives.
Propriétés
Numéro CAS |
163332-89-6 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
cubane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h1-8H |
Clé InChI |
OHFPNYRQNMMOGT-UHFFFAOYSA-N |
SMILES |
C(=O)C12C3C4C1C5C2C3C45C=O |
SMILES canonique |
C(=O)C12C3C4C1C5C2C3C45C=O |
Synonymes |
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


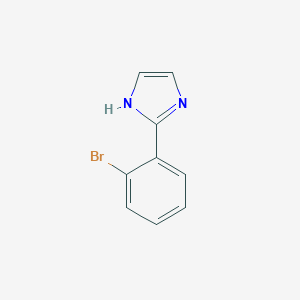
![(1R,3R,5S,7S,8S)-5-methyl-4-oxa-6-thiatricyclo[5.2.1.03,8]decane](/img/structure/B64209.png)
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)



![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
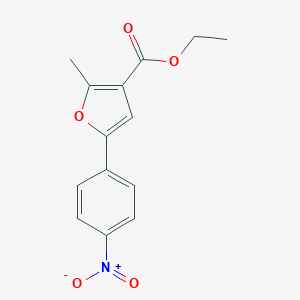
![[2-(Pyridin-2-yl)ethyl]thiourea](/img/structure/B64230.png)
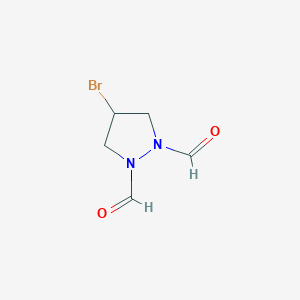
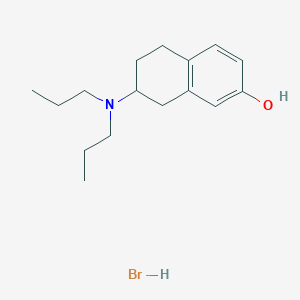
![2-[(3-methylbenzo[b]thiophen-2-yl)carbonyl]benzoic acid](/img/structure/B64238.png)
